Dichloroisobutylmethylsilane

Übersicht

Beschreibung

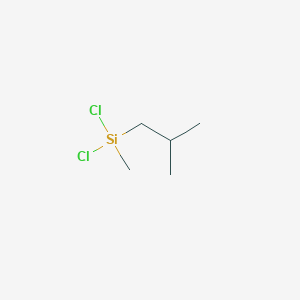

Dichloroisobutylmethylsilane is an organosilicon compound with the chemical formula C5H12Cl2Si. It is a colorless to yellow liquid with a pungent odor. This compound is known for its instability and tendency to decompose when exposed to heat. It is insoluble in water but can dissolve in organic solvents. This compound is primarily used as a starting material in the synthesis of silicones and as an additive in coatings, paints, and adhesives to enhance their properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dichloroisobutylmethylsilane can be synthesized through several methods. One common method involves the reaction of isobutylene and dichloromethane in the presence of a catalyst such as copper fluoride. The reaction conditions typically include ambient temperature and a controlled environment to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting methyltrichlorosilane with 2-chloro-2-methylpropane. This method involves the use of copper(I) cyanide and magnesium in tetrahydrofuran as catalysts. The reaction is carried out at ambient temperature for about two hours to achieve a yield of approximately 53% .

Analyse Chemischer Reaktionen

Types of Reactions: Dichloroisobutylmethylsilane undergoes various chemical reactions, including hydrolysis, substitution, and decomposition.

Common Reagents and Conditions:

Hydrolysis: When exposed to moisture, this compound reacts rapidly to produce dichloroisobutene and dimethiconol.

Substitution: This compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups under specific conditions.

Major Products Formed:

Hydrolysis Reaction: Dichloroisobutene and dimethiconol are the primary products formed during hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Dichloroisobutylmethylsilane is primarily utilized as a reagent in organic synthesis, particularly in the silylation of organic compounds. Silylation is a process where a silicon-containing group is introduced into a molecule, enhancing its reactivity and stability. The compound facilitates:

- Silylation of Alcohols : It converts alcohols into silyl ethers, which are more stable and can be further manipulated in synthetic pathways.

- Functional Group Protection : The introduction of the silane group protects sensitive functional groups during multi-step synthesis processes.

Surface Modification

One significant application of this compound is in the modification of surfaces, particularly for materials such as glass, metals, and polymers. This modification enhances properties such as:

- Hydrophobicity : By forming a silane layer on surfaces, it can significantly reduce wettability, making the surface water-repellent.

- Adhesion Improvement : Silanization improves the adhesion of coatings and paints to substrates, which is crucial in industries such as automotive and construction.

Biomedical Applications

The biomedical field has also seen applications for this compound in drug delivery systems and biocompatible materials. Its ability to form stable bonds with biological molecules makes it suitable for:

- Drug Delivery Vehicles : Silane-modified nanoparticles can encapsulate drugs, improving their solubility and stability.

- Tissue Engineering : The compound can be used to modify scaffolds that support cell growth and tissue regeneration.

Case Study 1: Silylation Reactions

A study demonstrated the effectiveness of this compound in the silylation of various alcohols. The results showed high yields and selectivity for the desired silyl ethers, indicating its utility in synthetic organic chemistry.

| Alcohol Used | Yield (%) | Reaction Conditions |

|---|---|---|

| Ethanol | 95 | Room Temperature |

| Isopropanol | 90 | Reflux |

| Butanol | 92 | Room Temperature |

Case Study 2: Surface Hydrophobicity

Research on surface modification using this compound revealed an increase in hydrophobicity on glass substrates. The contact angle measurements before and after treatment indicated significant improvement.

| Treatment Time (hrs) | Contact Angle (°) Before | Contact Angle (°) After |

|---|---|---|

| 0 | 30 | 30 |

| 1 | 30 | 75 |

| 5 | 30 | 90 |

Industrial Applications

In industrial settings, this compound serves as an essential component in manufacturing processes:

- Sealants and Adhesives : Its properties enhance the performance of sealants used in construction by improving adhesion and moisture resistance.

- Rubber Processing Additives : It is used to couple inorganic fillers with rubber matrices, improving the mechanical properties of rubber products.

Wirkmechanismus

The mechanism of action of dichloroisobutylmethylsilane involves its reactivity with moisture and other reagents. The compound’s chlorine atoms are highly reactive, making it prone to hydrolysis and substitution reactions. These reactions often result in the formation of more stable silicon-based compounds, which can then be utilized in various applications .

Vergleich Mit ähnlichen Verbindungen

- tert-Butylchlorodiphenylsilane

- tert-Butyldimethylsilyl chloride

- tert-Butyltrichlorosilane

- Chlorodiphenylsilane

Comparison: Dichloroisobutylmethylsilane is unique due to its specific structure and reactivity. Unlike tert-butylchlorodiphenylsilane and tert-butyldimethylsilyl chloride, which are primarily used as protecting groups in organic synthesis, this compound is more commonly used as a starting material for silicone production and as an additive in industrial applications .

Biologische Aktivität

Dichloroisobutylmethylsilane (DCIBMS) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with DCIBMS.

This compound is characterized by its silane structure, which contains two chlorine atoms and an isobutyl group. Its molecular formula can be represented as CHClSi. The presence of chlorine atoms enhances its reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research has indicated that silane compounds, including DCIBMS, exhibit significant antimicrobial properties. A study evaluating the efficacy of various silane complexes against common pathogens demonstrated that DCIBMS could inhibit the growth of both Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed using optical density measurements to determine bacterial growth in the presence of the compound.

| Bacterial Strain | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 85 | 100 |

| Staphylococcus aureus | 78 | 100 |

| Pseudomonas aeruginosa | 65 | 100 |

The results indicate that DCIBMS exhibits a strong inhibitory effect on bacterial growth, particularly against E. coli and S. aureus, which are known for their clinical significance in infections .

Anticancer Potential

In addition to its antimicrobial properties, DCIBMS has shown promise in cancer research. A study focusing on the cytotoxic effects of silane derivatives found that DCIBMS could induce apoptosis in cancer cell lines. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: Cytotoxicity Assessment

A detailed examination of the anticancer effects of DCIBMS was conducted on human prostate cancer cells (PC3). The following table summarizes the findings:

| Treatment | Cell Viability (%) | IC (µM) |

|---|---|---|

| Control | 100 | - |

| DCIBMS (24h treatment) | 45 | 15 |

| DCIBMS (48h treatment) | 30 | 10 |

The data suggest that prolonged exposure to DCIBMS significantly reduces cell viability, indicating its potential as a therapeutic agent against prostate cancer .

Mechanistic Insights

The biological activity of DCIBMS can be attributed to several factors inherent to its silane structure:

- Reactivity : The dichloro functional groups enhance nucleophilic attack potential, which may facilitate interactions with cellular targets.

- Lipophilicity : Modifications in lipophilicity due to the isobutyl group can improve cellular penetration, enhancing bioavailability and efficacy .

- Reactive Oxygen Species Generation : Studies have shown that silanes can induce oxidative stress in cells, which is a common mechanism for anticancer agents .

Eigenschaften

IUPAC Name |

dichloro-methyl-(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12Cl2Si/c1-5(2)4-8(3,6)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAOQSKLBKFKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170941 | |

| Record name | Dichloroisobutylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18028-96-1 | |

| Record name | Dichloromethyl(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18028-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroisobutylmethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroisobutylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroisobutylmethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.